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A new generation of targeted therapies has emerged to address the long-elusive KRAS G12C
mutation, a key driver in various solid tumors. Among these, Opnurasib (JDQ-443) and
divarasib (GDC-6036) have shown significant promise in preclinical and early-phase clinical
trials. This guide provides a comprehensive head-to-head comparison of these two covalent
KRAS G12C inhibitors, presenting available data on their mechanism of action, preclinical
potency, clinical efficacy, and safety profiles.

It is important to note that in May 2024, Novartis announced the discontinuation of the clinical
development of Opnurasib.[1][2] This decision was not based on new safety concerns or lack
of efficacy but rather on the expanding landscape of available treatments for KRAS G12C-
mutated cancers.[1][2] Despite its discontinuation, the existing data for Opnurasib remains
valuable for understanding the nuances of KRAS G12C inhibition.

Mechanism of Action

Both Opnurasib and divarasib are orally bioavailable, irreversible covalent inhibitors that
specifically target the KRAS G12C mutant protein.[3][4][5][6] They function by binding to the
cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-
bound state.[3][4][5][6] This prevents the subsequent activation of downstream signaling
pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival,
thereby leading to the inhibition of tumor growth and induction of cancer cell death.[3][7]
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Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
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Preclinical studies have demonstrated the high potency and selectivity of both molecules.

Divarasib, in particular, has been highlighted as being 5 to 20 times more potent and up to 50

times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib,

in in-vitro studies.[8][9][10][11][12][13] Opnurasib also showed potent and selective inhibition
of KRAS G12C with an IC50 of 0.012 uM for the inhibition of c-Raf recruitment.[5]

Opnurasib (JDQ-

Divarasib (GDC-

Parameter Reference
443) 6036)
GDP-bound KRAS GDP-bound KRAS

Target [41[5L,[3][14]
Gl2C Gl2C

Binding Irreversible, Covalent Irreversible, Covalent [4]1[5],[14]

IC50 = 0.012 uM (c-

In Vitro Potency ] Sub-nanomolar IC50 [5],[8][10]
Raf recruitment)
Over 18,000-fold more
o Selective for KRAS selective for mutant
Selectivity ) [41,[8][10]
G12C mutants G12C cell lines than
wild type
Complete tumor
Dose-dependent S
] o S ) growth inhibition in
Antitumor Activity activity in vitro and in [4],[8][10]

vivo

multiple cell lines and

xenograft models

Clinical Efficacy

Clinical data for both agents has been promising, particularly in non-small cell lung cancer

(NSCLC) and colorectal cancer (CRC). It is important to interpret cross-trial comparisons with

caution due to differences in study design and patient populations.

Non-Small Cell Lung Cancer (NSCLC)
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Opnurasib (JDQ-

Efficacy Endpoint
443) (KontRASt-01)

Divarasib (GDC-
6036) (Phase I)

Reference

Objective Response 57% (at 200mg twice
Rate (ORR) daily)

53.4% - 59.1%

[1L.[8][e][13][15][16]

Median Progression-

) Not Reported 13.1 - 15.3 months [BIIO1[13][15][16]

Free Survival (MPFS)

Median Duration of
Not Reported 14.0 - 18.0 months [13][15]

Response (MDOR)

Colorectal Cancer (CRC)
. . Opnurasib (JDQ- Divarasib (GDC-

Efficacy Endpoint Reference
443) 6036) (Phase I)

Objective Response )
Data not available 29.1% [9][17]

Rate (ORR)

Median Progression- )
Data not available 5.6 months [O1[17]

Free Survival (MPFS)

Safety and Tolerability

Both Opnurasib and divarasib have demonstrated manageable safety profiles in clinical trials.

The majority of treatment-related adverse events (TRAES) were low-grade and reversible with

supportive care.
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Opnurasib (JDQ-

Divarasib (GDC-

Safety Profile Reference
443) 6036)
N Favorable safety Generally well-
Overall Tolerability ] [1],[16][17][18]
profile tolerated
o ] Nausea, diarrhea,
Most Common TRAEs  Not specified in detail - ) [16]
vomiting, fatigue
11% reported Grade 3
Grade =3 TRAEs Not specified in detail events, 1% reporteda  [17]
Grade 4 event
Dose Reductions due o )
Not specified in detail 14% [17]
to TRAEs
Treatment
Discontinuation due to  Not specified in detail 3% [17]

TRAEs

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered on clinicaltrials.gov. The key
phase I/Il study for Opnurasib was the KontRASt-01 trial (NCT04699188), and for divarasib,
the key phase | trial is NCT04449874. These studies typically involve dose-escalation and
dose-expansion cohorts to evaluate the safety, tolerability, pharmacokinetics, and preliminary
anti-tumor activity of the respective drugs in patients with advanced solid tumors harboring the
KRAS G12C mutation.
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Caption: General workflow of Phase /Il

Conclusion

clinical trials for KRAS G12C inhibitors.

Both Opnurasib and divarasib have demonstrated compelling preclinical and clinical profiles

as potent and selective KRAS G12C inhibitors. Divarasib has shown numerically impressive
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response rates and progression-free survival in NSCLC, positioning it as a promising next-
generation inhibitor in this class.[9][16] While the development of Opnurasib has been halted
for strategic reasons, the data generated from its clinical program has contributed to the
collective understanding of targeting KRAS G12C.[1] The ongoing clinical development of
divarasib and other KRAS G12C inhibitors will continue to shape the treatment landscape for
patients with these challenging malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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